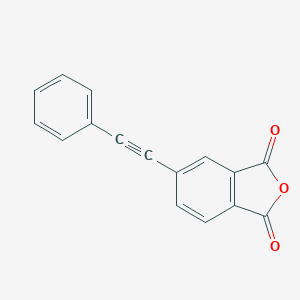

4-Phenylethynylphthalic Anhydride

Descripción general

Descripción

Synthesis Analysis

4-PEPA is synthesized through the palladium/copper catalyzed Sonogashira coupling reaction between phenylacetylene and 4-bromophthalic anhydride, achieving yields up to 85.48% (Meng, Zhao, & Chen, 2013). This method has been optimized to provide high purity and yield, making it a reliable route for producing 4-PEPA.

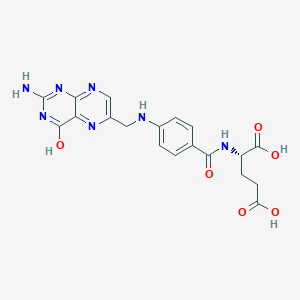

Molecular Structure Analysis

The structure of 4-PEPA has been thoroughly characterized using single crystal X-ray diffraction, UV-vis, 1H NMR, 13C NMR, and FTIR techniques. The analysis confirmed the molecular structure, demonstrating its suitability for advanced material applications. The thermal stability of 4-PEPA was also investigated, showing promising results for its use in high-temperature applications (Meng, Zhao, & Chen, 2013).

Chemical Reactions and Properties

4-PEPA serves as an end-capping agent in the synthesis of polyimides, enhancing their thermal stability and mechanical properties. The compound's ability to undergo curing reactions at elevated temperatures without degrading makes it valuable in producing materials with exceptional heat resistance and mechanical strength (Meyer, Glass, Grubbs, & McGrath, 1995).

Physical Properties Analysis

The physical properties of 4-PEPA, including its crystallization behavior and thermal stability, have been extensively studied. These properties are crucial for its application in high-performance materials, especially in the aerospace and electronics industries, where materials are required to withstand extreme conditions (Meng, Zhao, & Chen, 2013).

Chemical Properties Analysis

The chemical properties of 4-PEPA, such as its reactivity with various substrates and its role in polymerization reactions, have been explored to understand its versatility in material science. Its end-capping ability significantly improves the thermal and mechanical properties of polyimides, making it an essential component in the development of advanced materials (Meyer, Glass, Grubbs, & McGrath, 1995).

Aplicaciones Científicas De Investigación

1. End-Capping Agent for Polyimides

- Application Summary : 4-PEPA is used as an end-capping agent for polyimides. This application improves the thermal stability, solvent resistance, and processibility of polyimides .

- Methods of Application : The synthesis of 4-PEPA involves the reaction of phthalic anhydride with phenylacetylene under Sonogashira coupling reaction conditions in an aqueous medium. This method is advantageous due to its low cost, convenient manipulation, and environmental friendliness .

- Results or Outcomes : The method yields 4-PEPA with a 76% overall yield. The resulting 4-PEPA improves the properties of polyimides, making them more thermally stable, resistant to solvents, and easier to process .

2. Matrix Resin for High Heat-Resistant Carbon Fiber-Reinforced Composites

- Application Summary : 4-PEPA is used in the synthesis of phenylethynyl-terminated imide oligomers, which serve as a matrix resin for high heat-resistant carbon fiber-reinforced composites .

- Methods of Application : The imide oligomers are prepared from the reaction of 1,2,4,5-benzenetetracarboxylic dianhydride or pyromellitic dianhydride (PMDA), 2-phenyl-(4,40-diaminodiphenyl ether) (p-ODA) and 4-PEPA .

- Results or Outcomes : The uncured imide oligomers show good solubility and very low melt viscosities. After curing at 370°C, they form crosslinked structures with excellent glass transition temperature (almost 340°C) and elongation at break (415%). The carbon fiber prepreg prepared from the imide oligomer solution is used to fabricate void-free laminates with high glass transition temperature .

3. Gas Separation Membranes

- Application Summary : 4-PEPA is used in the synthesis of polyimides as an end-capping reagent in the application of gas separation membranes . These modified polymer membranes show improved gas permeability .

- Methods of Application : The synthesis involves the reaction of 4-PEPA with other monomers to form polyimides. These polyimides are then used to fabricate membranes .

- Results or Outcomes : The resulting membranes exhibit improved gas permeability, making them suitable for applications in gas separation .

4. High-Performance Polymers

- Application Summary : 4-PEPA is used as an end-capping reagent in the synthesis of high-performance polymers . These polymers exhibit improved thermal stability and mechanical properties .

- Methods of Application : The synthesis involves the reaction of 4-PEPA with other monomers to form high-performance polymers .

- Results or Outcomes : The resulting high-performance polymers exhibit improved thermal stability and mechanical properties, making them suitable for various applications in industries that require materials with high performance characteristics .

Safety And Hazards

Propiedades

IUPAC Name |

5-(2-phenylethynyl)-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O3/c17-15-13-9-8-12(10-14(13)16(18)19-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGRRPUXXWPEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074386 | |

| Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylethynylphthalic Anhydride | |

CAS RN |

119389-05-8 | |

| Record name | 4-(Phenylethynyl)phthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119389-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119389058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

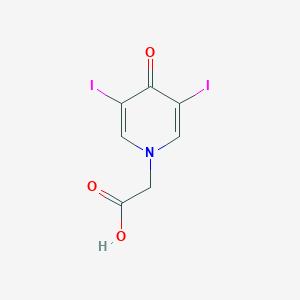

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)

![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)

![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)

![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)